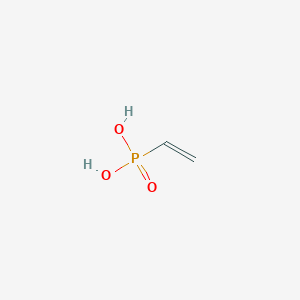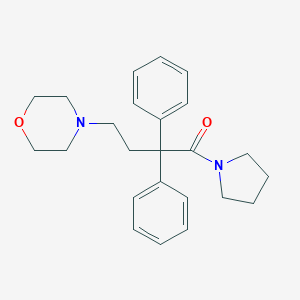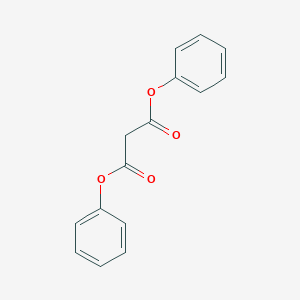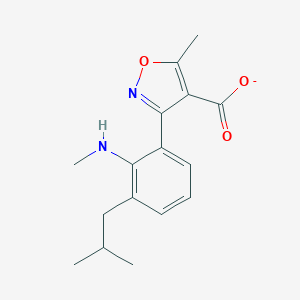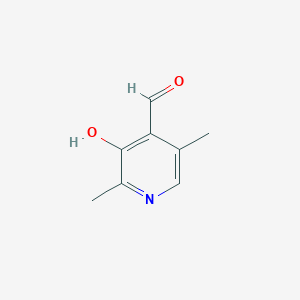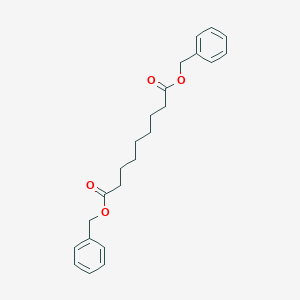
Dibenzyl azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl azelate is a chemical compound that belongs to the class of azelate esters. It is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of dibenzyl azelate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This results in increased flexibility and improved mechanical properties of the polymer.
Biochemische Und Physiologische Effekte
Dibenzyl azelate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic. It is not known to cause any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzyl azelate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also not very stable under acidic or basic conditions.
Zukünftige Richtungen
There are several future directions for the use of dibenzyl azelate in scientific research. It can be used as a precursor in the synthesis of new organic compounds with unique properties. It can also be used as a plasticizer in the manufacturing of new polymers with improved mechanical properties. Further research is needed to fully understand the mechanism of action of dibenzyl azelate and its potential applications in various fields of science.
Synthesemethoden
The synthesis of dibenzyl azelate can be achieved by the esterification of azelaic acid with benzyl alcohol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction occurs at a high temperature of around 150-180°C and takes several hours to complete. The product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Dibenzyl azelate has been extensively used in scientific research due to its unique properties. It is used as a precursor in the synthesis of various organic compounds such as polyesters, polyamides, and polyurethanes. It is also used as a plasticizer in the manufacturing of PVC and other polymers.
Eigenschaften
CAS-Nummer |
1932-84-9 |
|---|---|
Produktname |
Dibenzyl azelate |
Molekularformel |
C23H28O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
dibenzyl nonanedioate |
InChI |
InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 |
InChI-Schlüssel |
AEPUKSBIJZXFCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Andere CAS-Nummern |
1932-84-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
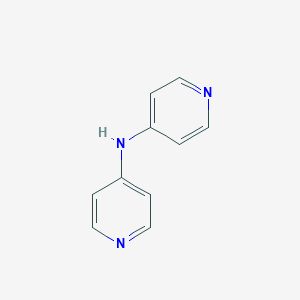
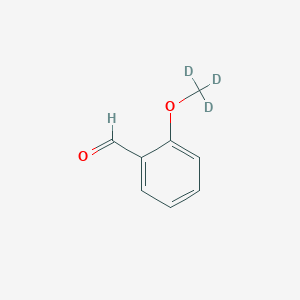
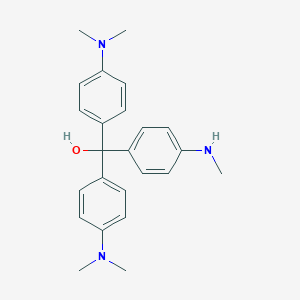
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
